Structural Differentiation: Impact of Chlorine Position on Physicochemical and Electronic Properties
The compound's 3-chloro substitution confers distinct electronic and steric properties compared to its 4-chloro and unsubstituted phenyl analogs. The meta-chloro group is an electron-withdrawing group via induction but can donate electron density through resonance, influencing reactivity and binding differently than the para-isomer, which is primarily electron-withdrawing by induction. This is reflected in predicted LogP values, where 5-(3-Chlorophenyl)dihydro-2(3H)-furanone has a LogP of 2.3 [1], indicating specific lipophilicity for blood-brain barrier permeability or membrane interaction studies. The 4-chloro isomer (CAS 18410-18-9) is also a known compound, and its distinct properties validate that substitution pattern is a critical parameter for target engagement and pharmacokinetics [2].
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP: 2.3 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)dihydro-2(3H)-furanone (CAS 18410-18-9): LogP not specified, but expected to differ based on dipole moment variation. |
| Quantified Difference | Qualitative difference in electronic and steric profile due to chlorine position (meta vs. para). |
| Conditions | Computational prediction [1]. |
Why This Matters
For SAR studies, the meta-chloro isomer is not interchangeable with its para- or ortho- counterparts, as the substitution pattern directly affects molecular recognition, binding kinetics, and downstream biological activity.
- [1] Molaid. 5-(3-氯苯基)二氢-2(3H)-呋喃酮 | 875256-56-7. Predicted Physicochemical Data. Accessed 2026-04-19. View Source
- [2] CAS Common Chemistry. γ-(4-Chlorophenyl)-γ-butyrolactone (CAS RN: 18410-18-9). Accessed 2026-04-19. View Source
